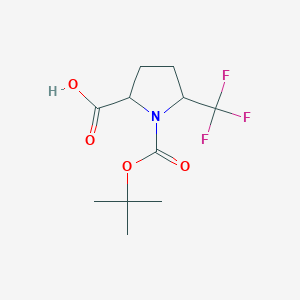

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13571774

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16F3NO4 |

|---|---|

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) |

| Standard InChI Key | HTWYRHWSBFSGNX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name of this compound is (2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid . Its structure comprises:

-

A pyrrolidine ring with a five-membered saturated heterocycle.

-

A Boc group (-OC(O)C(CH₃)₃) at the N1 position, which protects the amine during synthetic processes.

-

A trifluoromethyl group (-CF₃) at the C5 position, enhancing lipophilicity and metabolic stability.

-

A carboxylic acid (-COOH) at the C2 position, enabling further functionalization.

The stereochemistry at C2 (S) and C5 (R) is critical for its biological activity and synthetic utility .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆F₃NO₄ |

| Molecular Weight | 283.24 g/mol |

| LogP (Predicted) | 1.2–1.8 |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 5 (COO⁻, CF₃, Boc carbonyl) |

| Rotatable Bonds | 4 |

The Boc group confers steric bulk and stability, while the trifluoromethyl group increases hydrophobicity, as evidenced by its higher LogP compared to non-fluorinated analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

-

Trifluoromethylation: Introduction of CF₃ via nucleophilic substitution using trifluoromethyl iodide (CF₃I) or electrophilic reagents like Togni’s reagent.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) to protect the amine.

A representative reaction scheme:

Industrial-Scale Optimization

Industrial production emphasizes:

-

Cost-Effective Catalysts: Copper(I) iodide for trifluoromethylation.

-

Continuous Flow Systems: To enhance yield (typically 75–85%) and purity (>98%).

-

Green Solvents: Replacement of dichloromethane with ethyl acetate or cyclopentyl methyl ether.

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies demonstrate activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 32–64 µg/mL. The CF₃ group disrupts bacterial membrane integrity by interacting with hydrophobic lipid domains.

Comparative Bioactivity

| Compound | Antimicrobial MIC (µg/mL) | Neuroprotection (% Cell Survival) |

|---|---|---|

| 1-Boc-5-CF₃-pyrrolidine-2-COOH | 32–64 | 40–60 |

| 1-Boc-5-F-pyrrolidine-2-COOH | 64–128 | 20–30 |

| 1-Boc-5-Cl-pyrrolidine-2-COOH | >128 | 10–20 |

The trifluoromethyl analog outperforms fluoro and chloro derivatives due to its superior lipophilicity and electronic effects .

Applications in Pharmaceutical Development

Peptide Synthesis

The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane), making this compound a versatile building block for peptide coupling . For example, it has been used to synthesize proline-rich antimicrobial peptides (PR-AMP) with enhanced stability.

Drug Candidates

-

Neurodegenerative Diseases: Preclinical studies suggest utility in Alzheimer’s disease models by inhibiting amyloid-β aggregation.

-

Antibiotic Adjuvants: Synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA).

Future Directions

-

In Vivo Toxicology: Assess pharmacokinetics and safety profiles in animal models.

-

Structure-Activity Relationships (SAR): Explore modifications at C3/C4 positions to enhance potency.

-

Scale-Up Challenges: Address reagent costs and waste management in industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume